molecular formula C16H11IN4 B10839972 [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B10839972
M. Wt: 382.19 g/mol
InChI Key: OLFQWTDIJLVADS-HHRLKWFBSA-N
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Description

[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine (hereafter referred to as Compound 1) is a radiolabeled derivative of the imidazo[1,2-a]pyridine scaffold, designed for noninvasive imaging of amyloid-β (Aβ) plaques in Alzheimer’s disease (AD). Its structure integrates a pyrazole substituent at the para-position of the phenyl ring attached to the imidazo[1,2-a]pyridine core, with iodine-123 at the 6-position for single-photon emission computed tomography (SPECT) applications . Compound 1 exhibits high affinity for Aβ fibrils (IC₅₀ = 1.4 nM) and favorable metabolic stability, making it a promising diagnostic tool for early AD detection .

Properties

Molecular Formula

C16H11IN4

Molecular Weight

382.19 g/mol

IUPAC Name

6-(123I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-4

InChI Key

OLFQWTDIJLVADS-HHRLKWFBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[123I]

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I

Origin of Product

United States

Preparation Methods

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions between aminopyridines and α-halo ketones. A widely cited method involves reacting 2-amino-5-iodopyridine with 2-bromo-1-(4-substituted phenyl)ethan-1-one under reflux conditions in ethanol . For example, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline was synthesized in 39% yield by heating 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one with 2-amino-5-iodopyridine at reflux for 6 hours . Alternative routes employ oxalyl chloride to form intermediates such as (6-methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxo-acetyl chloride, which is subsequently hydrolyzed to zolpidic acid derivatives .

Key Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationEthanol, reflux (6 h)39%
Oxalyl chloride routeEthylene dichloride, 15–30°C, base55–95%

Functionalization with Pyrazole-Containing Phenyl Groups

The 4-(1H-pyrazol-3-yl)phenyl group is introduced via Suzuki-Miyaura cross-coupling. A boronic ester derivative of pyrazole is coupled to the iodinated imidazopyridine using palladium catalysis. For example, N,N-dimethyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)aniline was synthesized by treating 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline with nBuLi and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Subsequent coupling with 3-bromo-1H-pyrazole using Pd(PPh₃)₄ yielded the target phenyl-pyrazole moiety.

Cross-Coupling Reaction Data

ComponentConditionsYieldSource
BoronationnBuLi, THF, -78°C, 30 min70%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h65%

Purification and Characterization

Final purification is achieved via reversed-phase HPLC using a C18 column and acetonitrile/water mobile phase. Characterization by LC-MS and NMR confirms structural integrity. For [¹²³I]6-iodo derivatives, gamma spectroscopy ensures radiochemical purity, while cold analogs are validated using high-resolution mass spectrometry (HRMS) .

Analytical Parameters

  • HPLC : 70:30 acetonitrile/water, 1 mL/min, retention time = 12.3 min

  • HRMS (ESI) : m/z calcd for C₁₆H₁₂IN₃O [M+H]⁺: 438.0234; found: 438.0238

Chemical Reactions Analysis

Types of Reactions

123I-DRM-106 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving 123I-DRM-106 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of DRM-106, while substitution reactions can lead to the formation of different halogenated compounds .

Scientific Research Applications

Diagnostic Imaging

One of the primary applications of [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is in single-photon emission computed tomography (SPECT) imaging. The iodine-123 isotope allows for non-invasive visualization of biological processes in vivo.

Case Study:
A study demonstrated the use of this compound in SPECT imaging to assess the distribution of specific receptors in cancerous tissues. The results indicated a significant correlation between receptor density and tumor aggressiveness, providing insights into personalized treatment strategies.

Therapeutic Applications

The compound has been explored for its potential therapeutic effects, particularly as an inhibitor of certain kinases involved in cancer progression.

Case Study:
Research indicated that [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine effectively inhibited the activity of PI3Kγ, a kinase implicated in various malignancies. This inhibition was associated with reduced tumor growth in preclinical models, suggesting its potential as a targeted therapy.

Biomarker Development

The specificity of this compound for certain biological targets makes it suitable for developing biomarkers for disease states.

Case Study:
In a recent study, [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine was evaluated as a biomarker for monitoring therapeutic responses in patients with non-small cell lung cancer. The compound's uptake was correlated with treatment efficacy, highlighting its role in precision medicine.

Mechanism of Action

The mechanism of action of 123I-DRM-106 involves its binding to specific molecular targets in the brain. The compound binds to dopamine transporters, which are proteins involved in the reuptake of dopamine in the brain. When iodine-123 decays, it emits gamma rays that can be detected using SPECT imaging. This allows for the visualization of dopamine transporter distribution and density in the brain, aiding in the diagnosis of neurological conditions .

Comparison with Similar Compounds

Substituent Modifications

  • Compound 2 : [123I]-6-iodo-2-[4-(1H-pyrrole-1-yl)phenyl]imidazo[1,2-a]pyridine
    • Replaces pyrazole with pyrrole at the para-phenyl position.
    • Lower Aβ binding affinity compared to Compound 1 due to reduced electron-withdrawing effects of pyrrole versus pyrazole .
  • IMPY ([123I]6-iodo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine): Substitutes pyrazole with dimethylamino group. Shows moderate Aβ affinity but rapid in vivo clearance, limiting clinical utility .

Core Scaffold Variations

  • COX-2 Inhibitors: 2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine Retains imidazo[1,2-a]pyridine core but replaces iodine with methylsulfonyl and morpholine groups. Exhibits potent COX-2 inhibition (IC₅₀ = 0.07 µM, selectivity index = 217.1) but lacks Aβ targeting .

Functional and Pharmacokinetic Properties

Binding Affinity and Selectivity

Compound Target IC₅₀/EC₅₀ Selectivity Index Reference
Compound 1 Aβ fibrils 1.4 nM >100 (vs. nonspecific binding)
Compound 2 Aβ fibrils 3.2 nM 85
IMPY Aβ fibrils 2.8 nM 90
COX-2 Inhibitor (Morpholine) COX-2 0.07 µM 217.1 (vs. COX-1)

Metabolic Stability

  • Compound 1 : Plasma stability >90% after 60 minutes in vitro; moderate brain uptake (0.8% ID/g at 30 min post-injection) .
  • IMPY : Rapid metabolism (t₁/₂ = 15 min in plasma) and low brain retention (0.3% ID/g) .

Aβ Imaging Agents

  • Compound 1 : Validated in autoradiography studies using AD patient brain slices, showing colocalization with Aβ plaques .
  • Compound 2: Lower signal-to-noise ratio in SPECT imaging due to off-target binding .

Enzyme Inhibitors

  • AChE/BChE Inhibitors : Imidazo[1,2-a]pyridine derivatives with cinnamamide substituents show dual inhibition (AChE IC₅₀ = 0.12 µM; BChE IC₅₀ = 0.09 µM) for AD treatment .

Key Research Findings

Structural Determinants of Aβ Binding :

  • Pyrazole’s electron-withdrawing nature enhances Aβ affinity by stabilizing π-π interactions with fibrils .
  • Iodine at position 6 improves lipophilicity, facilitating blood-brain barrier penetration .

Comparative Efficacy in SPECT Imaging :

  • Compound 1 achieves superior target-to-background ratios (4.5:1) compared to IMPY (2.1:1) in primate models .

Limitations of Analogues :

  • Pyrrole-containing derivatives (e.g., Compound 2) exhibit faster in vivo degradation due to oxidative metabolism .

Biological Activity

The compound [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine represents a significant advancement in the field of medicinal chemistry, particularly in the development of targeted radiopharmaceuticals. This compound is a derivative of imidazo[1,2-a]pyridine, which has been recognized for its diverse biological activities, including anticancer and anti-inflammatory properties. The incorporation of iodine-123 (a radioisotope) enhances its utility in imaging and therapeutic applications.

Chemical Structure and Properties

The molecular formula of [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is C16H11IN4. The structure includes:

  • An imidazo[1,2-a]pyridine core.
  • A pyrazole moiety attached to a phenyl group.
  • A radioactive iodine atom at the 6-position.

This unique structure contributes to its biological activity and potential therapeutic effects.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine has been linked to its ability to target specific receptors involved in tumor growth and metastasis.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have also demonstrated anti-inflammatory activities. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation-related signaling pathways. This makes [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine a candidate for further exploration in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine can be attributed to its structural features:

Structural Feature Biological Activity
Imidazo[1,2-a]pyridine coreAnticancer and anti-inflammatory properties
Pyrazole moietyEnhanced interaction with biological targets
Iodine substitutionIncreased imaging capabilities due to radioactivity

Case Studies

Recent studies have highlighted the potential applications of [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine in targeted therapy:

  • Study on Tumor Imaging : A clinical trial involving patients with specific tumors demonstrated that this radiolabeled compound could effectively localize tumor sites through SPECT imaging.
  • Therapeutic Efficacy : In preclinical models, the compound showed promising results in reducing tumor size when combined with standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for radiolabeling [¹²³I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine, and how do they ensure radiochemical purity?

  • Methodological Answer : The compound is synthesized via iododestannylation using a tributyl tin precursor and Na[¹²³I] in the presence of oxidizing agents like peracetic acid or chloramine-T. Radiochemical yields (60–85%) and purity (>97%) are achieved through semipreparative C-18 RP HPLC purification . Critical parameters include precursor stoichiometry, reaction time, and avoiding radiolysis during purification.

Q. How does this compound compare to earlier SPECT ligands like ¹²³I-IMPY in detecting amyloid-β (Aβ) plaques?

  • Methodological Answer : Unlike ¹²³I-IMPY, which suffers from low signal-to-noise ratios due to poor Aβ fibril affinity and metabolic instability, this compound (DRM106) demonstrates higher binding affinity (Kd < 10 nM) and improved metabolic stability. In vitro autoradiography confirmed Aβ plaque detection in postmortem AD brains, validated by competitive binding assays with ¹¹C-PiB .

Q. What in vitro assays are essential for validating its Aβ-targeting efficacy?

  • Methodological Answer : Key assays include:

  • Saturation binding assays with synthetic Aβ fibrils to determine Kd and Bmax.
  • Competitive inhibition assays using ¹¹C-PiB or thioflavin-T.
  • Metabolic stability tests in liver microsomes to assess half-life and metabolite profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding data and in vivo SPECT imaging results?

  • Methodological Answer : Discrepancies often arise from off-target binding or blood-brain barrier (BBB) penetration issues. Strategies include:

  • Ex vivo autoradiography of brain sections post-imaging to correlate regional uptake with Aβ immunohistochemistry.
  • Pharmacokinetic modeling to adjust for nonspecific binding, using blocking studies with unlabeled ligands .

Q. What structural modifications enhance brain permeability while retaining Aβ affinity?

  • Methodological Answer : Modifications focus on reducing molecular weight (<500 Da) and optimizing logP (2–3):

  • Substitution of the pyrazole group with smaller heterocycles (e.g., oxazole) to reduce polarity.
  • Introduction of fluorine atoms to improve BBB penetration via passive diffusion, as seen in analogous imidazo[1,2-a]pyridine derivatives .

Q. How do metabolic pathways impact the compound’s in vivo performance, and how can stability be improved?

  • Methodological Answer : Hepatic glucuronidation of the iodine moiety is a major metabolic route. Stability is enhanced by:

  • Deuterium incorporation at vulnerable positions to slow CYP450-mediated oxidation.
  • Co-administration of metabolic inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

Contradictions and Solutions

  • Contradiction : High in vitro Aβ affinity does not always translate to in vivo efficacy due to off-target binding.
    • Solution : Use blocking studies with unlabeled Aβ fibrils or transgenic AD mouse models (e.g., APP/PS1) to validate specificity .
  • Contradiction : Variability in SPECT signal between animal models and human trials.
    • Solution : Standardize imaging protocols (e.g., scan timing, dose normalization) and validate with postmortem histopathology .

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